molecular formula C24H17NO3S2 B4934111 3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate

3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate

Cat. No.: B4934111
M. Wt: 431.5 g/mol
InChI Key: RRYAYQHTWQLFOS-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate, also known as TNP-470, is a synthetic analog of fumagillin, a naturally occurring antibiotic that inhibits angiogenesis. TNP-470 is a potent inhibitor of angiogenesis and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate inhibits angiogenesis by targeting the endothelial cells that form the lining of blood vessels. It binds to and inhibits the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that is essential for the growth and survival of endothelial cells. This leads to reduced blood vessel formation and decreased tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the growth and survival of endothelial cells, which leads to reduced blood vessel formation and decreased tumor growth. It also inhibits the activity of other enzymes, including matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate has several advantages for lab experiments. It is a potent inhibitor of angiogenesis and has been extensively studied for its potential therapeutic applications in cancer treatment. It has also been shown to have anti-tumor effects in a variety of cancer types. However, there are some limitations to its use in lab experiments. This compound is a synthetic analog of fumagillin, a naturally occurring antibiotic that inhibits angiogenesis, and may not accurately reflect the effects of natural fumagillin. Additionally, this compound has been shown to have some toxic effects in animal studies, which may limit its use in clinical applications.

Future Directions

There are several future directions for research on 3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate. One area of focus is the development of more potent and selective MetAP2 inhibitors that have fewer toxic effects. Another area of focus is the development of combination therapies that target multiple pathways involved in tumor growth and metastasis. Additionally, there is ongoing research on the use of this compound in combination with other anti-angiogenic agents, such as bevacizumab, for the treatment of cancer.

Synthesis Methods

3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate can be synthesized using a multi-step process that involves the condensation of 3-allyl-4-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetyl chloride and subsequent reaction with 1-naphthoic acid. The final product is purified using column chromatography.

Scientific Research Applications

3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. This compound has also been shown to have anti-tumor effects in a variety of cancer types, including breast, lung, prostate, and colon cancer.

Properties

IUPAC Name

[3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO3S2/c1-2-13-25-22(26)21(30-24(25)29)15-16-7-5-10-18(14-16)28-23(27)20-12-6-9-17-8-3-4-11-19(17)20/h2-12,14-15H,1,13H2/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYAYQHTWQLFOS-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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